Sucrose-6-esters are derivatives of sucrose, a common disaccharide composed of glucose and fructose. These esters are characterized by the esterification of a carboxylic acid at the 6' position of the fructose moiety in sucrose. Sucrose-6-esters, particularly sucrose-6-acetate, are crucial intermediates in the industrial production of sucralose, a high-intensity artificial sweetener. [, , ]
Step 1: Reacting sucrose with an organotin-based acylation promoter in a polar aprotic solvent. This step is crucial for selectively acylating the 6' position of sucrose. Common solvents include N,N-dimethylformamide (DMF). [, , , ] Water produced during this step needs to be removed, often achieved through distillation under reduced pressure or azeotropic distillation with a second solvent like cyclohexane. [, , , ]
Step 2: Adding a carboxylic acid anhydride, typically acetic anhydride, to the reaction mixture from step 1. This leads to the formation of the desired sucrose-6-ester, in this case, sucrose-6-acetate. The reaction is usually carried out at low temperatures (below 10°C) to achieve high yields. [, , ]
Based on the provided papers, the primary application of sucrose-6-esters, specifically sucrose-6-acetate, is its use as an intermediate in the industrial production of sucralose, a high-intensity artificial sweetener. [, , ] Sucralose finds widespread use in food and beverages as a sugar substitute due to its sweetening power and lack of caloric value.
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